molecular formula C9H12N2 B183870 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine CAS No. 138350-44-4

1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine

Cat. No.: B183870
CAS No.: 138350-44-4
M. Wt: 148.2 g/mol
InChI Key: GITTWWOXNOHVBD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine can be synthesized through various synthetic routesThe subsequent steps include the preparation of pyrazole by reacting α,β-alkynyls with hydrazine monohydrate, gold-catalyzed cyclization of pyrazoles by alkyne groups, and final cyclization using sodium hydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling up of the processes.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrrolo[1,2-a]pyrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Dihydropyrrolo[1,2-a]pyrazine derivatives.

    Substitution: Substituted pyrrolopyrazine derivatives with various functional groups.

Scientific Research Applications

1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine involves its interaction with molecular targets and pathways in biological systems. The compound’s biological activities are attributed to its ability to inhibit specific enzymes and receptors, leading to the modulation of various cellular processes. For example, its antimicrobial activity is due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the resulting biological activities. Its 1,6-dimethyl substitution provides distinct chemical properties and reactivity compared to other pyrrolopyrazine derivatives .

Properties

IUPAC Name

1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-7-3-4-9-8(2)10-5-6-11(7)9/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITTWWOXNOHVBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C2N1CCN=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403144
Record name 1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138350-44-4
Record name 1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Reactant of Route 2
1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Reactant of Route 3
1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Reactant of Route 4
1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine

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